1-Acetyl-1H-benzotriazole

Protein Acetylation Enzymology Bioconjugation

Specify 1-Acetyl-1H-benzotriazole (CAS 18773-93-8) for selective acetyl transfer without acid by-products or exogenous bases. This neutral, crystalline solid (mp 46–50°C) can be weighed in air—unlike hygroscopic acetyl chloride. It selectively acetylates surface Lys/Tyr residues while preserving enzymatic activity, making it the reagent of choice for active-site protection, aqueous bioconjugation, and mechanochemical peptide synthesis. The controlled hydrolytic stability (k = 7.38×10⁻³ min⁻¹ at 25°C) supports precise kinetic studies. Insist on this compound when protocol fidelity demands a bench‑stable, neutral acylating agent.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 18773-93-8
Cat. No. B103095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-benzotriazole
CAS18773-93-8
SynonymsN-acetylbenzotriazole
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3
InChIKeyNIIUIBKEGRPPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-benzotriazole (CAS 18773-93-8): Core Identity as a Neutral Acetylating Reagent


1-Acetyl-1H-benzotriazole (1-AcBt, CAS 18773-93-8) is a crystalline, neutral N-acylbenzotriazole derivative with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol. It functions primarily as a bench-stable, easy-to-handle acetyl transfer reagent for N-, O-, C-, and S-acylation reactions . Unlike hygroscopic or highly reactive acetylating agents such as acetyl chloride, 1-AcBt is a solid (mp 46-50 °C) that can be weighed in air without special precautions [1]. Its role as a neutral acylating agent that generates the mild benzotriazole leaving group is foundational to its differentiation in scientific applications .

Why 1-Acetyl-1H-benzotriazole (18773-93-8) Cannot Be Casually Replaced by Other Acetylating Agents


Generic substitution of 1-acetyl-1H-benzotriazole with other acetylating agents (e.g., acetic anhydride, acetyl chloride) or other N-acylbenzotriazole derivatives in established protocols often fails due to a convergence of factors: (1) differences in reaction selectivity and side-product profiles; (2) differences in physical form and handling properties; and (3) the absence of the benzotriazole leaving group, which is critical for certain downstream applications. For example, 1-AcBt avoids the acid by-products generated from acetyl chloride or acetic anhydride, eliminating the need for exogenous base to neutralize them . Furthermore, the specific steric and electronic properties of the acetyl group on the benzotriazole ring confer a unique chemo-selectivity that is not replicated by other N-acylbenzotriazoles with longer alkyl chains [1]. The following evidence guide provides the quantitative data needed to understand where and why this specific compound is the scientifically correct choice.

Quantitative Differentiation Evidence for 1-Acetyl-1H-benzotriazole (CAS 18773-93-8) vs. Closest Comparators


Selective Protein Acetylation: 1-AcBt Avoids α-Amino Group Modification Unlike Acetic Anhydride

In the acetylation of δ-chymotrypsin at pH 8 and 25°C, 1-Acetyl-1H-benzotriazole (N-acetylbenzotriazole) acetylated 15 ε-amino groups (lysines) and 2 phenolic groups (tyrosines) with pseudo-first-order rate constants of 0.056 ± 0.003 min⁻¹ and 0.15 ± 0.03 min⁻¹, respectively [1]. Critically, it did not acetylate the α-amino group of Ile-16, a key active-site residue, and the modified enzyme remained fully active after neutral dialysis [1]. In contrast, acetic anhydride under comparable conditions modifies Ile-16, leading to enzyme inactivation [1].

Protein Acetylation Enzymology Bioconjugation

Neutral, Crystalline Reagent: 1-AcBt Enables Operation in Aqueous Media, Unachievable with Acetyl Chloride

Acylbenzotriazoles, including 1-Acetyl-1H-benzotriazole, are neutral, crystalline solids that are non-hygroscopic and can be weighed in air without special precautions [1]. They can be used in partially aqueous solutions, enabling the direct acylation of amino acids without the need to prepare esters soluble in organic solvents [1]. In contrast, acyl chlorides are typically liquids that are moisture-sensitive, corrosive, and evolve HCl upon reaction, often requiring strictly anhydrous conditions and a base scavenger .

Peptide Synthesis Acylation Methodology Green Chemistry

High-Yielding Synthesis of Peptides via Mechanochemistry Using N-Acylbenzotriazoles

In the synthesis of Fmoc-, Z-, and Boc-N-protected dipeptides and tripeptides, N-protected-α-aminoacyl benzotriazoles (closely related to 1-AcBt in reactivity profile) coupled with α-amino acid derivatives using vibrational ball-milling [1]. This mechanochemical approach yielded α,α- and α,β-dipeptides in good to excellent yields, and the products were isolated by simple precipitation in water [1]. This method showed an improved environmental impact over classical solution-phase peptide synthesis, as demonstrated by green metric calculations [1].

Solid-Phase Peptide Synthesis Mechanochemistry Green Chemistry

Quantitative Synthesis of 1-Acetyl-1H-benzotriazole with a 100% Yield Using Mild Conditions

1-Acetyl-1H-benzotriazole can be synthesized with a reported yield of 100% under mild conditions . The preparation involves the reaction of benzotriazole with acetyl chloride in the presence of triethylamine in dichloromethane at 20°C for 0.5 h, followed by a straightforward aqueous workup . The product is obtained in quantitative yield and is pure enough for subsequent use without further purification .

Chemical Synthesis Process Chemistry Reagent Preparation

Hydrolytic Stability at Acidic pH: A Measurable Advantage for Storage and Handling

The hydrolytic stability of 1-acetyl-1H-benzotriazole (N-acetylbenzotriazole) at acidic pH has been quantified. The pseudo-first-order rate constant for hydrolysis was reported as 7.38 × 10⁻³ min⁻¹ at 25°C [1]. This relatively slow hydrolysis rate at low pH means the reagent can be stored and handled in slightly acidic aqueous solutions with minimal degradation, a significant practical advantage over more labile acetylating agents like acetyl chloride or acetic anhydride.

Reagent Stability Analytical Chemistry Bioconjugation

Strategic Research and Industrial Applications for 1-Acetyl-1H-benzotriazole (18773-93-8) Based on Verified Evidence


Preparation of Active Acetylated Protein Derivatives for Structure-Function Studies

Based on the direct comparative evidence that 1-Acetyl-1H-benzotriazole selectively acetylates surface lysine and tyrosine residues on δ-chymotrypsin while sparing the catalytically essential Ile-16 α-amino group, this reagent is the superior choice for generating acetylated protein variants that retain biological activity [1]. This is in contrast to acetic anhydride, which modifies the active site and inactivates the enzyme. Researchers in enzymology and protein biochemistry should specify this reagent for selective N-terminal or side-chain protection experiments where activity must be preserved.

Acylation of Water-Soluble Biomolecules and Peptides in Aqueous or Partially Aqueous Media

Given the class-level evidence that acylbenzotriazoles, including 1-Acetyl-1H-benzotriazole, are stable, neutral solids compatible with partially aqueous solutions, this reagent is uniquely suited for the direct acylation of amino acids, peptides, and other water-soluble biomolecules without the need for organic co-solvents or prior esterification steps [2]. This makes it a preferred reagent in peptide chemistry, bioconjugation, and carbohydrate chemistry, especially when maintaining the native conformation or solubility of the biomolecule is critical.

Enabling Green and Mechanochemical Peptide Synthesis Workflows

The successful application of related N-protected-α-aminoacyl benzotriazoles in high-yielding, mechanochemical peptide synthesis (vibrational ball-milling) with improved green metrics provides a strong rationale for using 1-Acetyl-1H-benzotriazole in similar sustainable synthetic methodologies [3]. Scientists developing environmentally friendly, solvent-minimized, or solid-phase peptide synthesis protocols should select this acetylating agent to maintain compatibility with the mechanochemical platform and to achieve high coupling efficiencies.

Kinetic and Mechanistic Studies Requiring a Stable, Well-Defined Acetylating Agent

The quantitative hydrolytic stability data (k_hydrolysis = 7.38 × 10⁻³ min⁻¹ at 25°C) for 1-Acetyl-1H-benzotriazole [4] establishes it as a reliable and controllable acetyl transfer reagent for kinetic investigations. Unlike highly reactive and unstable agents, 1-AcBt can be used in aqueous buffer systems for defined periods, allowing for precise measurement of acetylation rates and the study of reaction mechanisms. This is critical for analytical chemists, biochemists, and physical organic chemists conducting detailed reaction studies.

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